Ethyl spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Ethyl spiro[bicyclo[222]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the reaction of bicyclo[2.2.2]octane derivatives with ethyl oxirane under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways can vary depending on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.2]octane-2,2’-oxirane]: A similar compound with a slightly different functional group.
Bicyclo[2.2.2]octane derivatives: Compounds with a similar bicyclic core but different substituents.
Paclitaxel mimetics: Compounds designed to mimic the structure and function of paclitaxel, a well-known anticancer agent.
Uniqueness
Ethyl spiro[bicyclo[2.2.2]octane-2,2’-oxirane]-3’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl spiro[bicyclo[2.2.2]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-14-11(13)10-12(15-10)7-8-3-5-9(12)6-4-8/h8-10H,2-7H2,1H3 |
InChI Key |
PPQYWZDDXOVWHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC3CCC2CC3 |
Origin of Product |
United States |
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